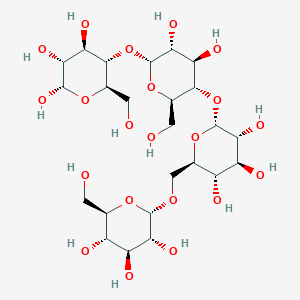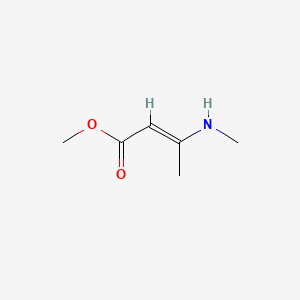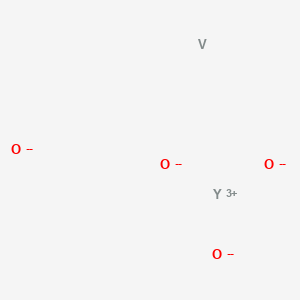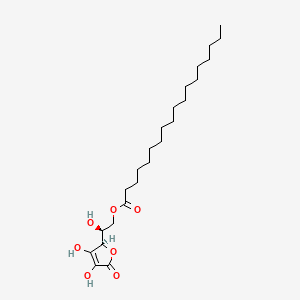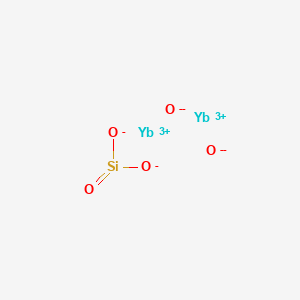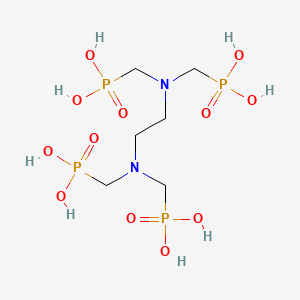
meso-Tetraphenylporphyrin-Pd(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetraphenylporphyrin-Pd(II): is a synthetic porphyrin compound where a palladium ion is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its chemical and physical properties, making it useful in various scientific and industrial applications .
作用机制
Target of Action
It’s known that porphyrin compounds are often involved in important life processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction .
Mode of Action
It’s known that porphyrin compounds can exhibit catalytic activity in chemical, photochemical, and electrochemical processes .
Biochemical Pathways
Porphyrin compounds are known to be involved in a variety of biochemical processes, including photosynthesis and respiration .
Pharmacokinetics
The compound is soluble in dichloromethane, chloroform, pyridine, and benzonitrile , which suggests it may have good bioavailability.
Result of Action
It’s known that porphyrin compounds can exhibit photophysical properties, high stability, and biological activity, which opens possibilities for creating new functional materials .
Action Environment
The action of meso-Tetraphenylporphyrin-Pd(II) can be influenced by environmental factors. For instance, it’s known that porphyrin compounds can exhibit remarkable photostability . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetraphenylporphyrin-Pd(II) typically involves the condensation of pyrrole with benzaldehyde to form meso-Tetraphenylporphyrin, followed by the insertion of palladium. The reaction is usually carried out under anaerobic conditions to prevent oxidation .
-
Condensation Reaction:
Reactants: Pyrrole and benzaldehyde
Conditions: Acidic medium, typically using trifluoroacetic acid or acetic acid as a catalyst
Temperature: 145-155°C
Duration: Several days
-
Palladium Insertion:
Reactants: meso-Tetraphenylporphyrin and palladium chloride
Conditions: Reflux in a suitable solvent such as dichloromethane or chloroform
Temperature: Room temperature to reflux
Duration: Several hours
Industrial Production Methods: Industrial production of meso-Tetraphenylporphyrin-Pd(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization .
化学反应分析
Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxygen or hydrogen peroxide
Conditions: Ambient temperature and pressure
Products: Oxidized porphyrin derivatives
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Room temperature
Products: Reduced porphyrin derivatives
-
Substitution:
Reagents: Halogens or other electrophiles
Conditions: Room temperature to reflux
Products: Substituted porphyrin derivatives
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Halogens, alkyl halides
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted porphyrin derivatives, which can be further utilized in different applications .
科学研究应用
meso-Tetraphenylporphyrin-Pd(II) has a wide range of scientific research applications:
-
Chemistry:
- Used as a catalyst in organic synthesis, particularly in coupling reactions and hydrogenation processes .
- Employed in the study of electron transfer processes due to its redox properties.
-
Biology:
- Investigated for its potential use in photodynamic therapy for cancer treatment .
- Studied for its interaction with DNA and proteins, providing insights into biological processes.
-
Medicine:
-
Industry:
相似化合物的比较
meso-Tetraphenylporphyrin-Pd(II) can be compared with other metalloporphyrins, such as:
-
meso-Tetraphenylporphyrin-Zn(II):
- Similar structure but with zinc as the central metal.
- Used in similar applications but with different reactivity and stability .
-
meso-Tetraphenylporphyrin-Cu(II):
- Copper as the central metal.
- Exhibits different redox properties and catalytic activity compared to palladium .
-
meso-Tetraphenylporphyrin-Fe(III):
- Iron as the central metal.
- Commonly used in biological studies due to its similarity to heme .
Uniqueness: meso-Tetraphenylporphyrin-Pd(II) is unique due to its specific catalytic properties and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
属性
CAS 编号 |
14187-13-4 |
|---|---|
分子式 |
C44H28N4Pd |
分子量 |
719.153 |
同义词 |
5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


